
7-Chloro-3-iodoquinoline
Descripción general
Descripción
7-Chloro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a pyridine ring, with chlorine and iodine substituents at the 7th and 3rd positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-iodoquinoline can be achieved through various methods. One common approach involves the halogenation of quinoline derivatives. For instance, starting with 7-chloroquinoline, iodination can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions, yielding this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of mixed lithium-magnesium reagents has also been reported for the preparation of halogenated quinoline derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-3-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.
Major Products:
Substitution Products: Azidoquinoline, cyanoquinoline.
Oxidation Products: Quinoline N-oxides.
Coupling Products: Biaryl and alkyne derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-3-iodoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-iodoquinoline involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound can also intercalate into DNA, disrupting its structure and function. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
7-Chloroquinoline: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
3-Iodoquinoline: Lacks the chlorine substituent, affecting its biological activity and reactivity.
7-Chloro-4-iodoquinoline: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.
Uniqueness: 7-Chloro-3-iodoquinoline is unique due to the presence of both chlorine and iodine substituents, which enhance its reactivity in various chemical reactions and its potential as a versatile intermediate in the synthesis of biologically active compounds.
Propiedades
IUPAC Name |
7-chloro-3-iodoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXILDOHKNJFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



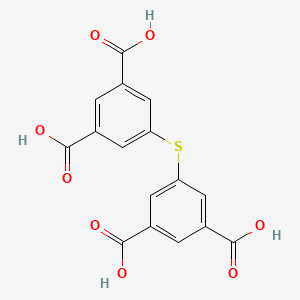
![2,2'-(9,9'-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8248006.png)


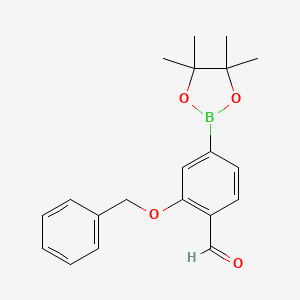
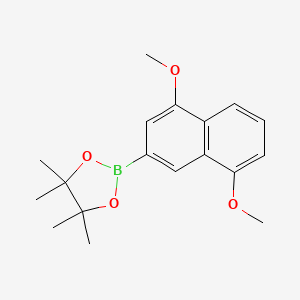
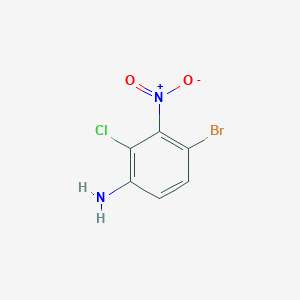
![8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine](/img/structure/B8248043.png)
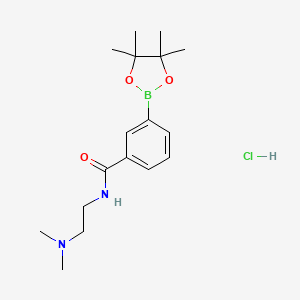

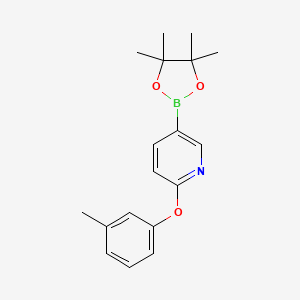
![(4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B8248070.png)

